3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazino ring fused with a purine ring, and various methyl and benzyl substituents.Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³, a boiling point of 615.6±65.0 °C at 760 mmHg, and a flash point of 326.1±34.3 °C . It has 10 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The compound has a polar surface area of 95 Ų and a molar refractivity of 111.7±0.5 cm³ .Scientific Research Applications
Synthesis and Biological Activities
Syntheses and Antitumor Activity : Novel heterocycles including [1,2,4]triazino-[3,2-f]purines have been synthesized, with some compounds exhibiting activity against P388 leukemia. This research highlights the potential antitumor applications of compounds within this class, though specific activity for the chemical was not directly reported (Ueda et al., 1987).
Molecular Structure and Characterization : The synthesis and characterization of benzylic derivatives of 1,2,4-triazin-3,5(2H,4H)-dione have been detailed, providing insights into structural attributes that could influence the chemical and biological properties of related compounds (Hwang et al., 2017).
Properties
IUPAC Name |
3,4,7,9-tetramethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-11-6-8-14(9-7-11)10-24-18-20-16-15(25(18)13(3)12(2)21-24)17(26)23(5)19(27)22(16)4/h6-9,13H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWCMEXCPKPLJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC4=CC=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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